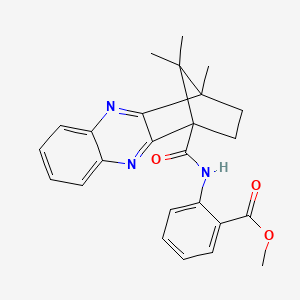
methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate is an intriguing organic compound The structure reveals a complex arrangement of aromatic rings and functional groups, contributing to its distinct chemical properties and reactivity
Aplicaciones Científicas De Investigación
Methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate finds extensive use in scientific research. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, its derivatives show promise in inhibiting specific enzymes, making it a potential candidate for drug discovery. Medical research explores its use in treating certain diseases due to its unique biochemical properties. Industrial applications include its role in developing new materials with specialized functions.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Preparation of this compound involves multi-step synthesis. The initial step typically includes the formation of the carboxamide core, followed by cyclization to create the methanophenazine structure. Methyl esterification is the final step, enhancing its stability and reactivity. The conditions often involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, methods involve optimized reaction conditions using large reactors, continuous flow systems, and advanced purification techniques to scale up the synthesis efficiently. This ensures that the compound meets the stringent quality standards required for its various applications.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate undergoes various reactions such as oxidation, reduction, and substitution. Oxidation reactions can modify its aromatic system, while reduction can alter the carboxamide moiety. Substitution reactions, particularly on the benzene ring, open pathways to a variety of derivatives.
Common Reagents and Conditions: Typical reagents include strong oxidizers like potassium permanganate, reducing agents like lithium aluminium hydride, and electrophiles for substitution reactions. Conditions often require controlled temperatures, pH adjustments, and specific solvents to ensure the desired reactivity and selectivity.
Major Products Formed: Major products from these reactions include oxidized derivatives that can exhibit different electronic properties, reduced forms with altered biological activity, and substituted compounds that expand its application range in drug development and material science.
Comparación Con Compuestos Similares
Compared to similar compounds, methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate stands out due to its unique combination of functional groups and structural arrangement. This uniqueness allows for a broader range of reactions and applications. Similar compounds include derivatives of methanophenazine and benzamide, which share some functional group chemistry but lack the distinct structural features that impart specific reactivity and application potential.
By exploring this compound, scientists and industry experts can harness its full potential, paving the way for new innovations and discoveries.
Propiedades
IUPAC Name |
methyl 2-[(12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-23(2)24(3)13-14-25(23,20-19(24)26-17-11-7-8-12-18(17)27-20)22(30)28-16-10-6-5-9-15(16)21(29)31-4/h5-12H,13-14H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMPOHQJYWNJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=CC=C5C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide](/img/structure/B2716141.png)
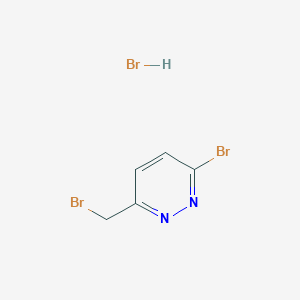
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2716145.png)
![2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2716146.png)
![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2716149.png)
![5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2716150.png)
![5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID](/img/structure/B2716151.png)
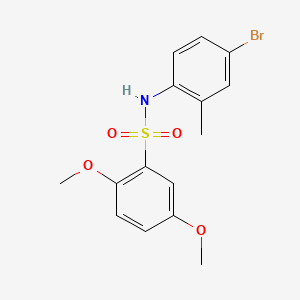
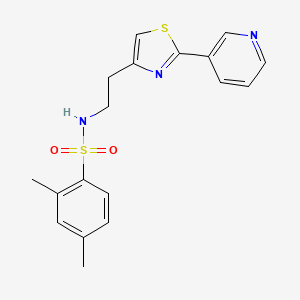

![2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2716157.png)
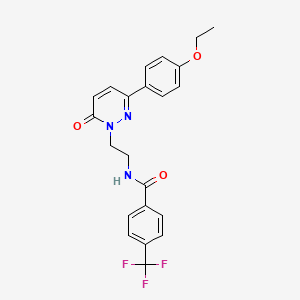
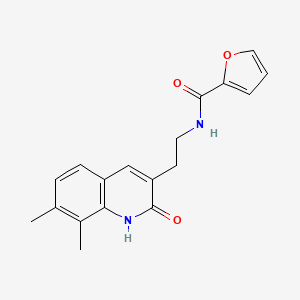
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2716163.png)
